molecular formula C17H14N2O3S B4300403 METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE

METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE

Cat. No.: B4300403
M. Wt: 326.4 g/mol
InChI Key: GYZPBSNCXCULGN-UVTDQMKNSA-N
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Description

METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a thiophene moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves multi-step organic reactions One common method involves the condensation of a thiophene derivative with a hydrazine derivative to form the pyrazole ringThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is unique due to its combination of a pyrazole ring, phenyl group, and thiophene moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 2-[(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-16(20)11-15-14(10-13-8-5-9-23-13)17(21)19(18-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPBSNCXCULGN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC\1=NN(C(=O)/C1=C\C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
Reactant of Route 2
METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
Reactant of Route 3
METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
Reactant of Route 4
METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
Reactant of Route 5
METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
Reactant of Route 6
METHYL 2-[(4Z)-5-OXO-1-PHENYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE

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